molecular formula C16H16ClN3OS2 B3671187 N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide

Cat. No.: B3671187
M. Wt: 365.9 g/mol
InChI Key: TXOKYOOZKOBQJZ-UHFFFAOYSA-N
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Description

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiophene ring, and a carbamothioyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3-chloro-4-(pyrrolidin-1-yl)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
  • N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide
  • N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}pyridine-2-carboxamide

Uniqueness

N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for specific research applications .

Properties

IUPAC Name

N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS2/c17-12-10-11(5-6-13(12)20-7-1-2-8-20)18-16(22)19-15(21)14-4-3-9-23-14/h3-6,9-10H,1-2,7-8H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOKYOOZKOBQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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